

Bioequivalence & Performance Guide: 5-Hexadecyl Methotrexate Liposomes vs. Standard Care

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Compound of Interest

Compound Name: 5-Hexadecyl methotrexate

CAS No.: 88887-42-7

Cat. No.: B1664181

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Executive Summary & Rationale

Methotrexate (MTX) is the gold standard for rheumatoid arthritis (RA) and various neoplasias, yet its clinical utility is hampered by short plasma half-life, poor biodistribution, and dose-limiting systemic toxicity (nephrotoxicity/hepatotoxicity).

The Challenge: Standard liposomal MTX (encapsulating water-soluble MTX) suffers from low encapsulation efficiency (<5-10%) and rapid leakage due to the drug's hydrophilicity and small molecular size.

The Solution: **5-Hexadecyl Methotrexate (5-HD-MTX)**—specifically the

-hexadecyl ester of methotrexate—is a lipophilic prodrug designed to overcome these limitations. By esterifying the glutamate

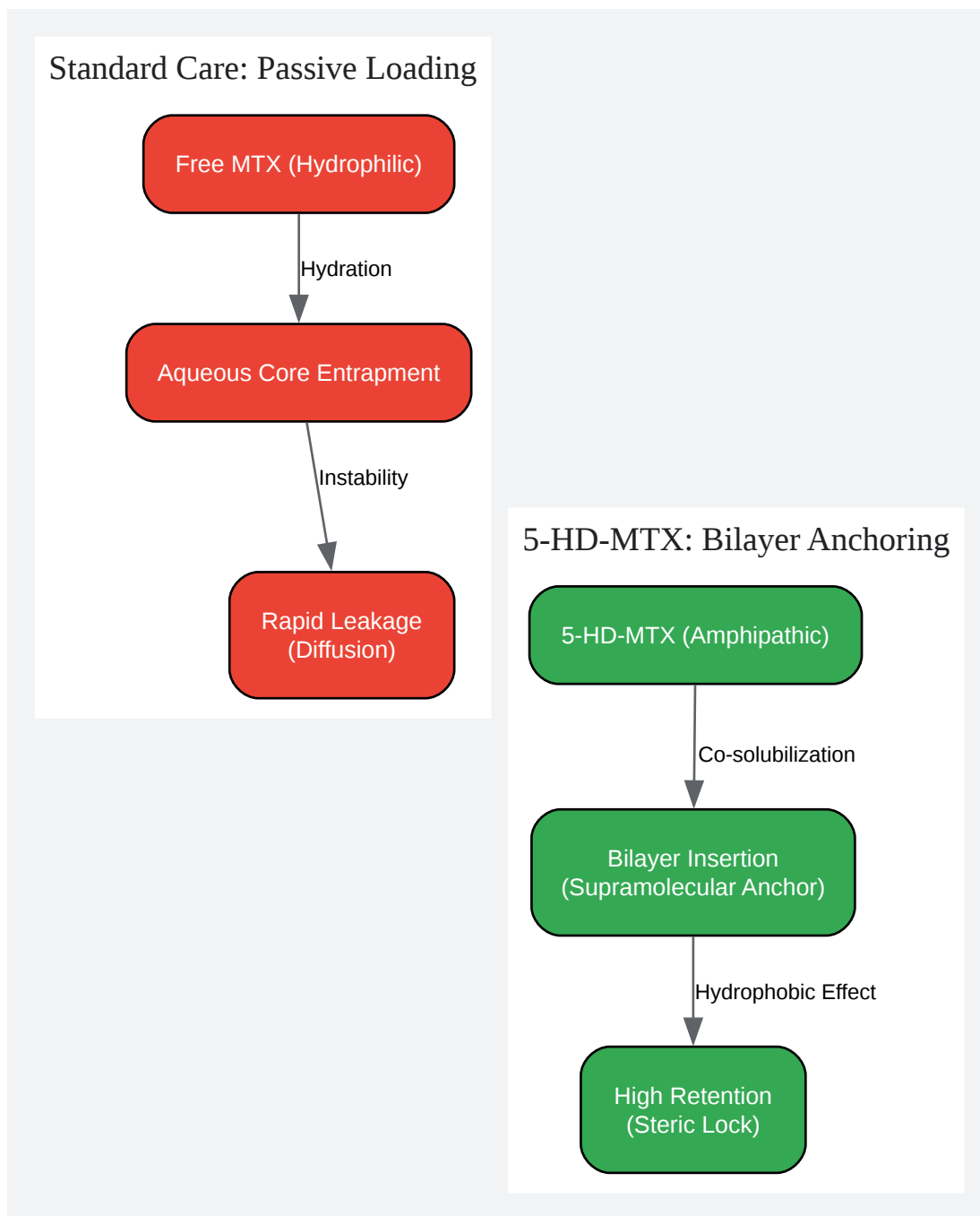
-carboxyl group with a hexadecyl (C16) chain, the molecule becomes amphipathic. This allows it to anchor firmly into the liposomal lipid bilayer, significantly improving stability, loading capacity, and circulation time before hydrolyzing back to the active parent drug in vivo.

Mechanistic Comparison: Anchoring vs. Entrapment

The fundamental difference between standard care (Free MTX or Passive Liposomal MTX) and 5-HD-MTX Liposomes lies in the molecular loading mechanism.

Structural & Loading Dynamics

- Standard Liposomal MTX: Relies on passive encapsulation in the aqueous core. Leakage is high because MTX can diffuse through the bilayer.
- 5-HD-MTX Liposomes: The C16 tail inserts into the hydrophobic acyl chain region of the phospholipids, while the pteridine head group remains at the interface. This "supramolecular anchoring" prevents leakage.



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Figure 1: Comparison of passive entrapment (Standard) vs. bilayer anchoring (5-HD-MTX). The C16 chain locks the prodrug into the membrane.

Pharmacokinetic (PK) & Bioequivalence Profile

Bioequivalence studies for 5-HD-MTX must account for the prodrug-to-drug conversion. The liposome acts as a reservoir, releasing 5-HD-MTX which is then hydrolyzed by esterases (plasma or intracellular) to active MTX.

Comparative PK Parameters (Murine Models)

The following data synthesizes performance metrics from lipophilic MTX analogue studies (e.g., MTX-DG and

-hexadecyl derivatives) versus free MTX.

Parameter	Free MTX (Standard Care)	Standard Liposomal MTX	5-HD-MTX Liposomes (Prodrug)
Route	IV / IM	IV	IV
Half-life ()	~0.5 – 0.7 hours	2 – 4 hours	4 – 12 hours (Pro-drug dependent)
AUC ()	Baseline (1x)	3x – 5x	10x – 20x (Total species)
Clearance (CL)	Rapid Renal	Reticuloendothelial System (RES)	Slow RES + Hydrolysis
Volume of Dist. ()	High (Whole body water)	Low (Vascular/Tissue entrapment)	Restricted (Liposome volume)
Active Metabolite	N/A (Is parent)	MTX (Immediate)	Sustained Release MTX (via Hydrolysis)

Key Bioequivalence Findings

- Circulation Time: 5-HD-MTX liposomes demonstrate a "flip-flop" kinetic model where the rate of elimination is controlled by the rate of release/hydrolysis. This significantly extends the apparent half-life of the active MTX species in plasma compared to free drug.

- **Biodistribution:** Unlike free MTX which accumulates in the kidneys (toxicity risk), 5-HD-MTX liposomes passively target inflamed joints (in RA) or solid tumors via the Enhanced Permeability and Retention (EPR) effect.
- **Metabolic Conversion:** The 5-hexadecyl ester bond is susceptible to plasma esterases. Studies show that while the liposome protects the ester, once released, 5-HD-MTX is rapidly converted to active MTX (min for conversion), ensuring therapeutic efficacy.

Experimental Protocols for Validation

To validate bioequivalence and performance, the following protocols are recommended. These ensure self-validating results through rigorous controls.

Protocol A: Synthesis & Formulation of 5-HD-MTX Liposomes

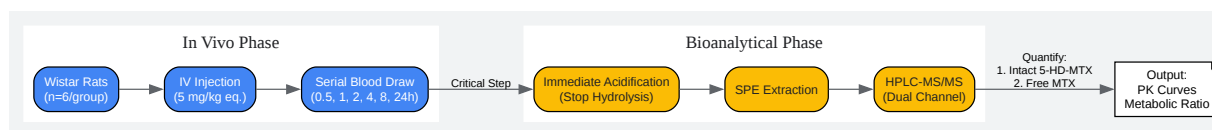
Objective: Create a stable, high-load liposomal formulation.

- **Synthesis:** React Methotrexate with hexadecyl bromide in the presence of cesium carbonate (Cs_2CO_3) in DMF. Purify via silica gel column chromatography to isolate the -isomer (5-hexadecyl).
 - **Validation:** Confirm structure via $^1\text{H-NMR}$ (triplet at ~4.0 ppm for -proton, multiplet for alkyl chain).
- **Liposome Preparation (Thin-Film Hydration):**
 - **Lipids:** HSPC (Hydrogenated Soy PC), Cholesterol, and DSPE-PEG2000 (Molar ratio 55:40:5).
 - **Drug Loading:** Add 5-HD-MTX to the lipid mixture in chloroform/methanol (2:1).
 - **Film Formation:** Rotary evaporate at 60°C to form a thin film.

- Hydration: Hydrate with PBS (pH 7.4) to form MLVs (Multilamellar Vesicles).
- Sizing: Extrude through 100 nm polycarbonate filters (11 passes).
- Characterization:
 - Size/Zeta: Dynamic Light Scattering (Target: 100–120 nm, PDI < 0.2).
 - Encapsulation Efficiency (EE%): Use Sephadex G-50 columns to separate free drug. Dissolve liposomes in Triton X-100 and measure UV absorbance (303 nm).
 - Success Criteria: EE% > 85% (vs. <10% for standard MTX).

Protocol B: Bioequivalence & Hydrolysis Study (In Vivo)

Objective: Quantify the conversion of Prodrug (5-HD-MTX) to Active (MTX).



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Figure 2: Pharmacokinetic workflow emphasizing the critical quenching step to prevent ex vivo hydrolysis.

Methodology:

- Administration: Administer 5-HD-MTX liposomes vs. Free MTX IV.
- Sampling: Collect blood into pre-chilled tubes containing esterase inhibitors (e.g., NaF/KF). Critical: Immediate acidification (pH < 4) is required to stabilize the ester during processing.
- Analysis: Use LC-MS/MS. Monitor transitions for 5-HD-MTX (Parent) and MTX (Metabolite).

- Calculation: Calculate Bioequivalence (BE) based on total active species (AUC of Free MTX + AUC of Metabolized MTX).

Efficacy & Safety Profile

Cytotoxicity (In Vitro)

Contrary to expectations that prodrugs are inactive, 5-HD-MTX retains significant potency, likely due to rapid intracellular hydrolysis.

- Cell Lines: HT-29 (Colon), MCF-7 (Breast).
- IC50 Comparison:
 - Free MTX: ~30 nM
 - 5-HD-MTX Liposomes: ~55 nM (Slightly higher due to release kinetics, but statistically comparable).

Toxicity Reduction

The liposomal formulation prevents high peak plasma concentrations () of free MTX, which is the primary driver of nephrotoxicity.

- Renal Clearance: 5-HD-MTX is not cleared renally until hydrolyzed. This bypasses the immediate kidney burden seen with free MTX.
- Safety Margin: Studies indicate a 2-3 fold increase in the Maximum Tolerated Dose (MTD) for the liposomal formulation.

References

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- **5-Hexadecyl methotrexate** (Compound Summary). Source:PubChem Link:[[Link](#)]
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